molecular formula C11H14ClNO4S B1421600 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266467-39-3

4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1421600
CAS RN: 1266467-39-3
M. Wt: 291.75 g/mol
InChI Key: OBFMZHDUGXKPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid”, also known as CPMEB, is a compound that is widely studied in the field of medicinal chemistry. It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is C11H14ClNO4S. Its molecular weight is 291.75 g/mol. Further structural analysis would require more specific data or experimental results.

Scientific Research Applications

Environmental Science and Herbicide Research

Research focusing on the environmental behavior of phenoxy herbicides and their derivatives, including compounds with chlorophenyl groups, has been extensive. Studies like Werner et al. (2012) discuss the sorption of phenoxy herbicides to soil and organic matter, highlighting the environmental impact and behavior of these compounds. Such research underscores the relevance of understanding the environmental dynamics of chlorophenyl-containing compounds for pollution control and agricultural practices Werner, Garratt, & Pigott, 2012.

Pharmacological Applications

Levulinic acid derivatives, as discussed by Zhang et al. (2021), demonstrate the potential of biomass-derived chemicals for drug synthesis, including cancer treatment and medical material development. Given the functional groups present in "4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid," similar applications in pharmacology might be envisioned, such as in the design of novel therapeutic agents or in drug delivery systems Zhang, Wang, Liu, Wang, Xu, & Ma, 2021.

Material Science and Chemical Modifications

The modification of biopolymers, as explored through the chemical alteration of xylan into biopolymer ethers and esters, offers insights into how specific chemical functionalities can alter material properties for various applications, including drug delivery and environmentally friendly materials. This research avenue suggests potential for "4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid" in contributing to the development of new materials with tailored properties Petzold-Welcke, Schwikal, Daus, & Heinze, 2014.

properties

IUPAC Name

4-(4-chloro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFMZHDUGXKPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 3
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 5
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.